molecular formula C11H9F3O4 B8195174 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoicacid

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoicacid

Cat. No.: B8195174
M. Wt: 262.18 g/mol
InChI Key: QKICRZGJDYXWCM-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H9F3O4 It is a derivative of benzoic acid, characterized by the presence of methoxycarbonyl, methyl, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Replacement of the diazonium group with a trifluoromethyl group.

    Esterification: Introduction of the methoxycarbonyl group.

    Methylation: Addition of the methyl group to the benzene ring.

Each step requires specific reaction conditions, such as the use of acids, bases, and catalysts, as well as controlled temperatures and pressures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for large-scale operations, ensuring safety and cost-effectiveness, and implementing purification techniques such as crystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the methoxycarbonyl and methyl groups.

    4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid: Similar structure but with different positioning of the functional groups.

Uniqueness

3-(Methoxycarbonyl)-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the methoxycarbonyl and methyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

3-methoxycarbonyl-4-methyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c1-5-7(10(17)18-2)3-6(9(15)16)4-8(5)11(12,13)14/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKICRZGJDYXWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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